molecular formula C16H19N3O B2393466 2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034553-23-4

2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2393466
CAS No.: 2034553-23-4
M. Wt: 269.348
InChI Key: MLZQQYRHWWSIAO-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic compound that features a cyclopropyl group, a phenyl-substituted pyrazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a phenylboronic acid and a palladium catalyst.

    Attachment of the cyclopropyl group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Formation of the acetamide moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety or the pyrazole ring, depending on the reaction conditions and the nucleophile used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are common oxidizing agents.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), sodium borohydride (NaBH₄), and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenated compounds, such as bromoacetyl bromide, and nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s binding affinity and selectivity for its molecular targets, potentially leading to improved therapeutic efficacy and reduced side effects .

Properties

IUPAC Name

2-cyclopropyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c20-16(10-13-6-7-13)17-8-9-19-12-15(11-18-19)14-4-2-1-3-5-14/h1-5,11-13H,6-10H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZQQYRHWWSIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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